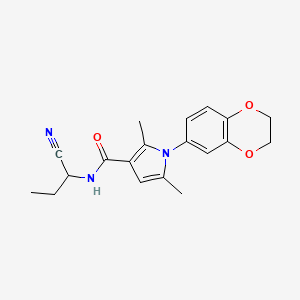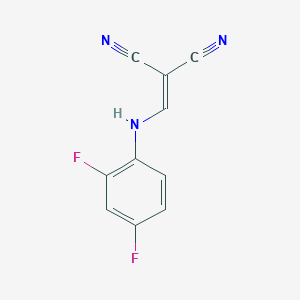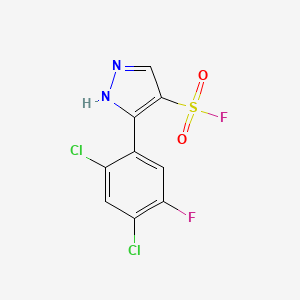
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as OPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The primary target of the compound “2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide” is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism, development, and growth in the body.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β and activates it, leading to a series of biochemical reactions.
Pharmacokinetics
The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , which suggests that different forms of the compound may have different pharmacokinetic properties.
Result of Action
The compound’s action on the Thyroid Hormone Receptor β leads to changes in the body’s metabolic processes. It is currently in clinical trials for the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, including the optimization of its synthesis method, the identification of new potential therapeutic applications, and the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide and its effects on various physiological processes.
Méthodes De Synthèse
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-aminomethylpyridine with 2-bromo-1-phenylpyridazin-3(2H)-one to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to yield 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including cholinesterases, monoamine oxidases, and phosphodiesterases. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHYFWUYKYVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)


![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)


![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2911995.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2911998.png)